An In-depth Technical Guide to the Physicochemical Properties of H-Phe(4-I)-OH
An In-depth Technical Guide to the Physicochemical Properties of H-Phe(4-I)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Phe(4-I)-OH, also known as 4-Iodo-L-phenylalanine, is a non-proteinogenic amino acid derivative of L-phenylalanine.[1][2][3] Its structure incorporates an iodine atom at the para position of the phenyl ring, a modification that imparts unique chemical and biological properties. This alteration makes it a valuable tool in various scientific disciplines, including peptide synthesis, protein engineering, and drug discovery.[4][5] The iodine atom can serve as a heavy-atom derivative for X-ray crystallography, a handle for cross-linking studies, and a precursor for further chemical modifications through reactions like Suzuki or Heck coupling.[5]
This technical guide provides a comprehensive overview of the core physicochemical properties of H-Phe(4-I)-OH, detailed experimental methodologies for their determination, and a look into its applications and biological relevance.
Core Physicochemical Properties
The defining characteristics of H-Phe(4-I)-OH are summarized below. These properties are crucial for its handling, storage, and application in experimental settings.
General and Physical Properties
| Property | Value | Source |
| Synonyms | 4-Iodo-L-phenylalanine, (S)-2-Amino-3-(4-iodophenyl)propanoic acid | [1] |
| CAS Number | 24250-85-9 | [1][6][7][8] |
| Molecular Formula | C9H10INO2 | [1][6][7] |
| Molecular Weight | 291.09 g/mol | [3][6] |
| Appearance | White to off-white solid powder | [1][6] |
| Melting Point | ~240 °C (lit.)[1][4], 255-256 °C[2] | [1][2][4] |
| Optical Rotation | [α]D20 = -6.5 ± 2º (c=2 in 80% AcOH) | [1][4] |
Predicted Physicochemical Data
The following table includes properties that have been computationally predicted, offering valuable insights for experimental design.
| Property | Predicted Value | Source |
| Density | 1.8 ± 0.1 g/cm³ | [9] |
| Boiling Point | 366.8 ± 32.0 °C at 760 mmHg | [2][9] |
| Flash Point | 175.6 ± 25.1 °C | [9] |
| pKa | 2.19 ± 0.10 | [2] |
| LogP | 2.14 | [9] |
Solubility and Storage
| Solvent | Solubility | Notes |
| Water | Partly miscible | [1][2] |
| DMSO | 4.65 mg/mL (15.97 mM) | Requires sonication and pH adjustment to 6 with 1 M HCl.[6] |
| Other Solvents | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [2] |
| Storage (Solid) | Long-term at 4°C, protected from light.[1][6] Short-term at room temperature is acceptable.[1] | |
| Storage (Solution) | -80°C for up to 6 months; -20°C for up to 1 month. Protect from light.[6] |
Experimental Protocols
Detailed methodologies are essential for the accurate characterization of H-Phe(4-I)-OH. Below are standard protocols for key analytical techniques.
Identity Determination by NMR and Mass Spectrometry
Objective: To confirm the chemical structure and mass of H-Phe(4-I)-OH.
Methodology: Nuclear Magnetic Resonance (¹H NMR)
-
Sample Preparation: Dissolve 5-10 mg of H-Phe(4-I)-OH in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with pH adjustment).
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz).
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Analysis: The resulting spectrum should show characteristic peaks corresponding to the aromatic protons on the iodophenyl ring and the aliphatic protons of the alanine (B10760859) backbone. The integration of these peaks should correspond to the number of protons in the structure.
Methodology: Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of H-Phe(4-I)-OH in a solvent compatible with the ionization method (e.g., methanol/water for ESI).
-
Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to generate molecular ions.
-
Mass Analysis: Analyze the sample in a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Analysis: The mass spectrum should display a prominent peak corresponding to the exact mass of the protonated molecule [M+H]⁺ (C₉H₁₁INO₂⁺), which is approximately 291.9831.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the H-Phe(4-I)-OH sample, including chiral purity.
Methodology:
-
System Preparation: Use a standard HPLC system with a UV detector. For chiral analysis, a chiral column (e.g., a cyclodextrin-based column) is required.
-
Mobile Phase: Prepare an appropriate mobile phase, typically a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
-
Sample Preparation: Accurately weigh and dissolve the H-Phe(4-I)-OH sample in the mobile phase to a known concentration.
-
Injection and Separation: Inject a defined volume of the sample onto the column. Run a gradient or isocratic method to separate the main compound from any impurities.
-
Detection and Analysis: Monitor the elution at a suitable wavelength (e.g., 220 nm). The purity is calculated by integrating the peak area of the main compound relative to the total peak area. For chiral analysis, the method should resolve the L- and D-enantiomers, allowing for the quantification of the D-enantiomer impurity.[1]
Biological Context and Applications
H-Phe(4-I)-OH is primarily used as a building block in peptide synthesis to create modified peptides and proteins.[4] Its incorporation allows for the study of protein structure and function. Furthermore, 4-Iodo-L-phenylalanine has been shown to inhibit protein synthesis in cancer cells, suggesting potential therapeutic applications.[1] It is believed to interfere with the translation process at the ribosomal level.[1]
Workflow: Incorporation into Peptides via Solid-Phase Synthesis
The following diagram illustrates the general workflow for incorporating H-Phe(4-I)-OH into a peptide using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Conceptual Pathway: Inhibition of Protein Synthesis
This diagram outlines the proposed mechanism by which 4-Iodo-L-phenylalanine inhibits cancer cell growth by disrupting protein synthesis.
Conclusion
H-Phe(4-I)-OH is a synthetically versatile and biologically relevant unnatural amino acid. Its well-defined physicochemical properties, including its unique mass and potential for further chemical modification, make it an invaluable asset for researchers in chemical biology and drug development. The ability to incorporate this residue into peptides and proteins opens up avenues for creating novel therapeutics, diagnostic tools, and research probes. A thorough understanding of its properties and the experimental protocols for its characterization is paramount for its effective application in advancing scientific research.
References
- 1. usbio.net [usbio.net]
- 2. L-4-Iodophenylalanine | 24250-85-9 [chemicalbook.com]
- 3. 4-Iodophenylalanine | C9H10INO2 | CID 134497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. peptide.com [peptide.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. peptide.com [peptide.com]
- 8. chempep.com [chempep.com]
- 9. H-Phe(4-I)-OH | CAS#:24250-85-9 | Chemsrc [chemsrc.com]
